

7-alpha-Methyl-estra-4-ene-3,17-dione chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-alpha-Methyl-estra-4-ene-3,17-dione

Cat. No.: B7838580

[Get Quote](#)

An In-Depth Technical Guide to 7-alpha-Methyl-estra-4-ene-3,17-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-alpha-Methyl-estra-4-ene-3,17-dione, also known by synonyms such as MENT dione and trestione, is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone.^[1] This potent compound functions as a prohormone to the more widely studied trestolone (MENT) and has garnered significant interest for its notable anabolic properties. As a potent agonist of the androgen receptor, it stimulates muscle hypertrophy and may enhance nitrogen retention and protein synthesis in skeletal muscle tissues.^[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of **7-alpha-Methyl-estra-4-ene-3,17-dione**, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

7-alpha-Methyl-estra-4-ene-3,17-dione is characterized by an estrane steroid framework with a methyl group at the 7-alpha position and ketone groups at the C3 and C17 positions.^[2] This

structural modification distinguishes it from its parent compound, nandrolone (19-nortestosterone).[1]

Physicochemical Properties

A summary of the key physicochemical properties of **7-alpha-Methyl-estra-4-ene-3,17-dione** is presented in the table below. While experimental data for some properties are limited, computed values from reliable databases are included.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₆ O ₂	[3]
Molecular Weight	286.41 g/mol	[4]
IUPAC Name	(7R,8R,9S,10R,13S,14S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione	[1]
CAS Number	17000-78-1	[1]
Synonyms	MENT dione, Trestione, Mentabolan, 7 α -methyl-19-norandrostenedione	[1]
Canonical SMILES	CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C	[5]
InChI Key	IHFREKJAIFEZMQ-ARTWWJDJSA-N	[5]
Predicted XLogP3	2.7	

Synthesis and Chemical Reactions

Synthesis

The synthesis of **7-alpha-Methyl-estra-4-ene-3,17-dione** typically originates from estradiol derivatives.[2] A key step in the synthesis is the selective methylation at the 7-alpha position.

The overall process involves a series of oxidation and reduction reactions to introduce the ketone functionalities at the 3 and 17 positions.^[2] While a detailed, step-by-step protocol for its specific synthesis is not readily available in public literature, a general synthetic pathway can be inferred from the synthesis of related 19-nortestosterone derivatives.

A potential synthetic workflow is outlined below:

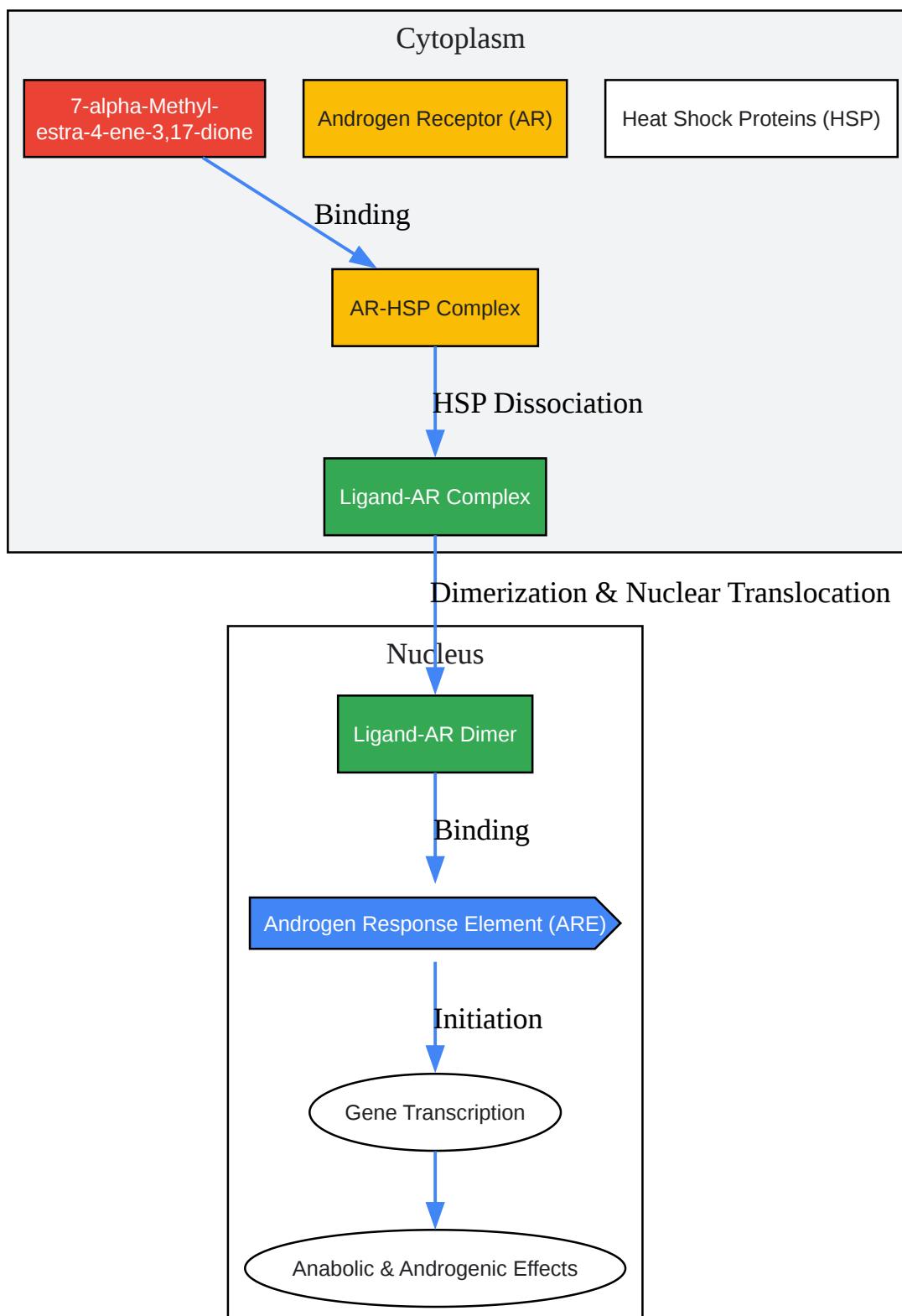
[Click to download full resolution via product page](#)

General Synthetic Workflow.

Chemical Reactivity

The chemical reactivity of **7-alpha-Methyl-estra-4-ene-3,17-dione** is characteristic of steroidal ketones. Key reactions include:

- Oxidation: The steroid nucleus can undergo further oxidation reactions, although the existing ketone groups are relatively stable.^[3]
- Reduction: The ketone groups at C3 and C17 can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.^[3] This reaction is particularly relevant as the reduction of the 17-keto group leads to the formation of the highly active androgen, trestolone (MENT).


Biological Activity and Mechanism of Action Anabolic and Androgenic Effects

7-alpha-Methyl-estra-4-ene-3,17-dione is recognized for its significant anabolic properties, making it a compound of interest for promoting muscle growth and strength gains.^[2] As a derivative of nandrolone, it is expected to have a high ratio of anabolic to androgenic activity.^[6] The 7-alpha-methyl group is believed to enhance its anabolic potency.

Mechanism of Action: Androgen Receptor Signaling

The biological effects of **7-alpha-Methyl-estra-4-ene-3,17-dione** are mediated through its interaction with the androgen receptor (AR). Upon entering the cell, it binds to the AR in the cytoplasm, inducing a conformational change. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding event initiates the transcription of target genes responsible for the anabolic and androgenic effects.

The canonical androgen receptor signaling pathway is depicted below:

[Click to download full resolution via product page](#)

Androgen Receptor Signaling Pathway.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

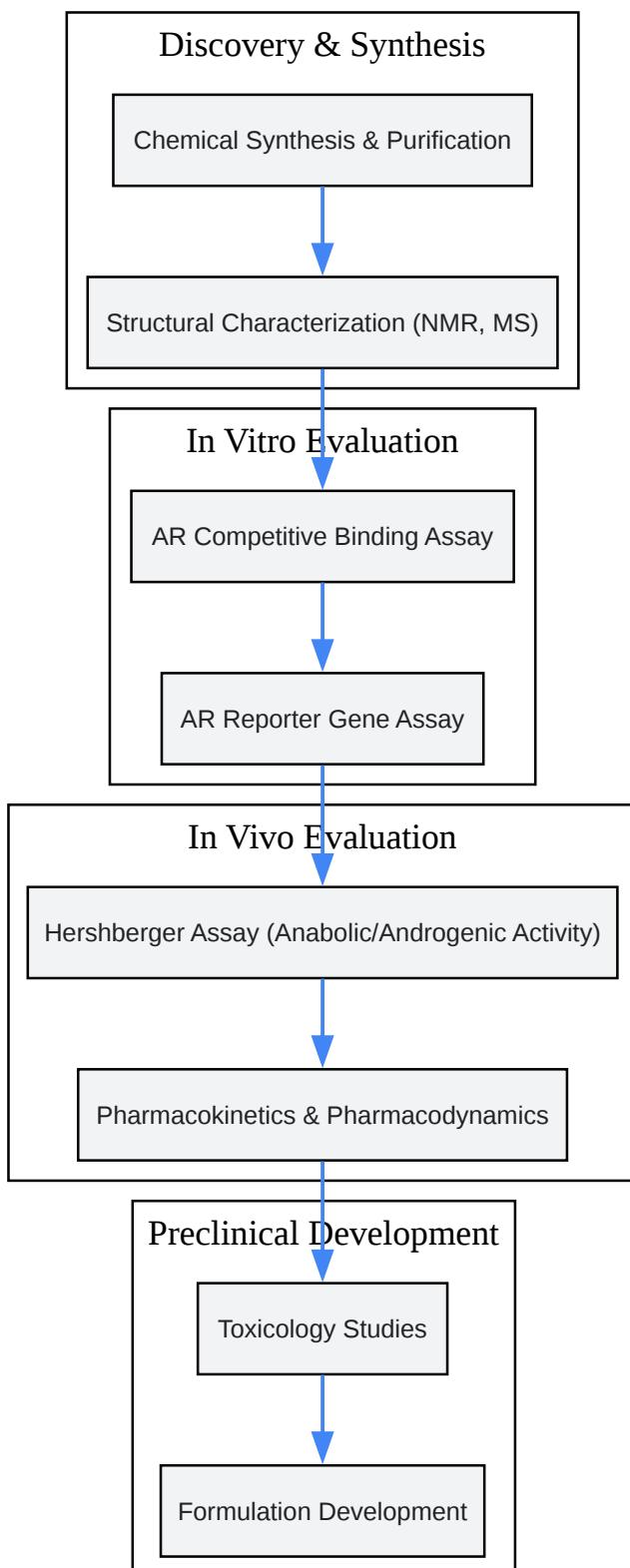
This assay determines the affinity of **7-alpha-Methyl-estra-4-ene-3,17-dione** for the androgen receptor.

Objective: To quantify the binding affinity of the test compound to the androgen receptor by measuring its ability to displace a radiolabeled androgen.

Methodology:

- Preparation of AR Source: Utilize prostate cancer cell lysates (e.g., LNCaP cells) or recombinant AR protein as the source of the androgen receptor.
- Incubation: Incubate the AR preparation with a constant concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).
- Competition: Add increasing concentrations of unlabeled **7-alpha-Methyl-estra-4-ene-3,17-dione** to the incubation mixture.
- Separation: Separate the bound from the unbound radioligand using a method like filtration or dextran-coated charcoal.
- Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
- Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC₅₀ (the concentration at which 50% of the radioligand is displaced). The binding affinity (Ki) can then be calculated from the IC₅₀ value.

In Vivo Anabolic and Androgenic Activity (Hershberger Assay)


The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance.

Objective: To determine the anabolic and androgenic activity of **7-alpha-Methyl-estra-4-ene-3,17-dione** by measuring the weight changes of specific androgen-responsive tissues in castrated male rats.

Methodology:

- Animal Model: Use surgically castrated prepubertal male rats.
- Dosing: Administer the test compound (**7-alpha-Methyl-estra-4-ene-3,17-dione**) daily for a set period (typically 7-10 days) via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) should be included.
- Tissue Collection: At the end of the dosing period, euthanize the animals and carefully dissect the following androgen-sensitive tissues:
 - Ventral prostate (androgenic)
 - Seminal vesicles (androgenic)
 - Levator ani muscle (anabolic)
 - Glans penis (androgenic)
 - Cowper's gland (androgenic)
- Weight Measurement: Record the wet weight of each dissected tissue.
- Data Analysis: Compare the mean tissue weights of the treated groups to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while increases in the weights of the other tissues indicate androgenic activity. The anabolic:androgenic ratio can be calculated by comparing the relative potencies of the compound on the levator ani muscle versus the ventral prostate.

A generalized workflow for the discovery and testing of an anabolic steroid like **7-alpha-Methyl-estra-4-ene-3,17-dione** is presented below:

[Click to download full resolution via product page](#)

Experimental Workflow for Anabolic Steroid Evaluation.

Conclusion

7-alpha-Methyl-estra-4-ene-3,17-dione is a potent synthetic anabolic steroid with a clear mechanism of action through the androgen receptor. Its chemical structure, characterized by the 7-alpha-methyl group, contributes to its significant biological activity. While further research is needed to fully elucidate its complete physicochemical profile and to establish a detailed synthetic protocol, the available data and established experimental methodologies provide a solid foundation for its continued investigation and potential applications in drug development. This technical guide serves as a comprehensive resource for researchers and scientists working with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7 α -Methyl-19-norandrostenedione - Wikipedia [en.wikipedia.org]
- 2. Trestolone - Wikipedia [en.wikipedia.org]
- 3. Buy 7-alpha-Methyl-estra-4-ene-3,17-dione [smolecule.com]
- 4. GSRS [precision.fda.gov]
- 5. 7 α -methylestr-4-ene-3,17-dione - Wikidata [wikidata.org]
- 6. Nandrolone - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [7-alpha-Methyl-estra-4-ene-3,17-dione chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7838580#7-alpha-methyl-estra-4-ene-3-17-dione-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com